Product packaging for Clormecaine Hydrochloride(Cat. No.:CAS No. 94110-08-4)

Clormecaine Hydrochloride

Cat. No.: B13821537
CAS No.: 94110-08-4
M. Wt: 279.16 g/mol
InChI Key: ORTUJXQCDMPHBM-UHFFFAOYSA-N
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Description

Clormecaine hydrochloride, with the molecular formula C11H15ClN2O2 and an IUPAC name of 2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate, is a chemical compound of interest in pharmaceutical research . It is identified as a component in combination drug formulations, such as those aimed at gastrointestinal applications, where it is combined with antacids like aluminum glycinate, magnesium oxide, and magnesium trisilicate . This suggests its researched role may involve modulating local physiological responses. The compound's structure features a benzoate ester linked to a dimethylaminoethyl group, which is characteristic of molecules with potential local activity . Research into analogous ester-based compounds indicates a potential mechanism of action involving the modulation of neuronal signaling, which provides a basis for its investigation in experimental models . This compound is supplied strictly for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16Cl2N2O2 B13821537 Clormecaine Hydrochloride CAS No. 94110-08-4

Properties

CAS No.

94110-08-4

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

2-(3-amino-4-chlorobenzoyl)oxyethyl-dimethylazanium chloride

InChI

InChI=1S/C11H15ClN2O2.ClH/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H

InChI Key

ORTUJXQCDMPHBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N.Cl

Origin of Product

United States

Computational and Theoretical Investigations of Clormecaine Hydrochloride

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Clormecaine (B75865) Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netnih.gov These models are represented as mathematical equations that relate molecular descriptors to the property of interest. researchgate.net For Clormecaine hydrochloride, QSAR/QSPR studies can predict its behavior and properties based on its structural features.

The development of a robust QSAR/QSPR model involves several key steps, including the selection of a dataset, calculation of molecular descriptors, variable selection, model construction, and validation. researchgate.net Molecular descriptors can be categorized into various types, such as topological, geometrical, electronic, and constitutional, which quantify different aspects of the molecular structure. nih.gov

While specific QSAR/QSPR studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of these methodologies are widely applied to similar local anesthetic compounds. For instance, studies on related compounds often utilize descriptors like lipophilicity (log P), molar refractivity, and electronic parameters to predict anesthetic potency and duration of action. researchgate.net The application of such models to Clormecaine could involve correlating its structural descriptors with its local anesthetic activity or other pharmacological effects. The genetic function approximation (GFA) algorithm is one modern approach used to develop these structure-property models. plos.org

Table 1: Computed Properties of Clormecaine

PropertyValueSource
Molecular Weight242.70 g/mol nih.gov
XLogP3-AA1.8 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count5 nih.gov
Exact Mass242.0822054 Da nih.gov
Monoisotopic Mass242.0822054 Da nih.gov
Topological Polar Surface Area55.6 Ų nih.gov
Heavy Atom Count16 nih.gov
Formal Charge0 nih.gov
Complexity236 nih.gov
Isotope Atom Count0 nih.gov
Defined Atom Stereocenter Count0 nih.gov
Undefined Atom Stereocenter Count0 nih.gov
Defined Bond Stereocenter Count0 nih.gov
Undefined Bond Stereocenter Count0 nih.gov
Covalently-Bonded Unit Count1 nih.gov
Compound Is CanonicalizedYes nih.gov

In Silico Screening and Design Approaches for this compound Analogs

In silico screening and rational drug design are powerful computational tools for discovering and optimizing new drug candidates. nih.gov These methods are employed to identify novel analogs of a lead compound, such as Clormecaine, with potentially improved pharmacological profiles. emerginginvestigators.org

Virtual screening techniques can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling and similarity searching, are utilized when the three-dimensional structure of the biological target is unknown. scielo.br These methods rely on the principle that molecules with similar structures or pharmacophoric features are likely to exhibit similar biological activities. For instance, a pharmacophore model for Clormecaine analogs would define the essential spatial arrangement of chemical features required for its activity.

Structure-based virtual screening, on the other hand, is employed when the 3D structure of the target protein is available. nih.gov This approach involves docking a library of virtual compounds into the binding site of the target to predict their binding affinity and mode of interaction. nih.govnih.gov The results of such screenings can prioritize a smaller, more manageable set of compounds for experimental testing.

The design of novel Clormecaine analogs would involve modifying its chemical structure to enhance its interaction with its biological target, improve its pharmacokinetic properties, or reduce potential side effects. This can be achieved by introducing or modifying functional groups to optimize properties like hydrophobicity, electronic distribution, and steric complementarity with the binding site. emerginginvestigators.org For example, recent in silico studies on analogs of other compounds have shown that increasing hydrophobicity through the addition of aromatic rings can lead to stronger binding affinities. emerginginvestigators.org

Molecular Modeling and Docking Simulations of this compound

Molecular modeling and docking simulations are fundamental computational techniques used to study the interactions between a ligand, like this compound, and its biological target at an atomic level. nih.govresearchgate.net These methods provide insights into the binding mode, affinity, and the key residues involved in the interaction, which is crucial for understanding the mechanism of action and for designing more potent and selective drugs. nih.govfrontiersin.org

Ligand-Target Interaction Mechanisms of this compound

While the specific protein targets of Clormecaine are not definitively established in the provided context, local anesthetics generally act by blocking voltage-gated sodium channels in nerve membranes. Molecular docking simulations could be employed to predict the binding of Clormecaine to these channels. The process typically involves preparing the 3D structures of both the ligand (Clormecaine) and the target protein. nih.gov Software like AutoDock is commonly used for these simulations, employing algorithms like the Lamarckian genetic algorithm to explore possible binding conformations. nih.govdovepress.com

The analysis of the docking results reveals the binding energy, which is an estimate of the binding affinity, and the specific interactions formed between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on other ligands have identified key amino acid residues that form hydrogen bonds or aromatic-π contacts, which are critical for the stability of the protein-ligand complex. dovepress.commdpi.com

Conformational Analysis and Binding Site Characterization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govrsc.org For a flexible molecule like Clormecaine, understanding its preferred conformations is essential, as only specific conformations may be able to bind effectively to the target. nih.gov Computational methods can be used to explore the conformational landscape of Clormecaine and identify low-energy, stable conformers. ethz.ch

Binding site characterization involves identifying and analyzing the properties of the pocket on the target protein where the ligand binds. nih.gov This includes determining the size, shape, and physicochemical properties of the binding site, such as its hydrophobicity and the distribution of charged residues. tcichemicals.comnih.gov Techniques like multiple solvent crystal structures (MSCS) can experimentally map binding sites, while computational tools can predict and visualize these pockets. nih.gov The characterization of the binding site is crucial for understanding ligand specificity and for designing new ligands with improved complementarity. nih.gov

Molecular Dynamics Simulations and Free Energy Perturbations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study its behavior over time. nih.govmdpi.com Starting from a docked pose, an MD simulation can assess the stability of the complex and reveal how the ligand and protein adapt to each other. frontiersin.org These simulations can provide insights into the flexibility of the binding site and the role of solvent molecules in the interaction. plos.org The stability of the protein-ligand complex during the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions. frontiersin.org

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of different ligands to a target protein. uiuc.eduvu.nlqsimulate.com FEP simulations involve "alchemically" transforming one ligand into another along a non-physical pathway, allowing for the calculation of the free energy difference between them. uiuc.edu This method is computationally expensive but can provide highly accurate predictions of binding affinity, making it a valuable tool in lead optimization. vu.nllu.se The convergence of FEP calculations is a critical aspect that needs careful consideration. lu.se

Table 2: Key Computational Techniques and Their Applications

TechniqueApplication
QSAR/QSPRPredicts biological activity and physicochemical properties based on chemical structure. researchgate.netnih.gov
In Silico ScreeningIdentifies potential drug candidates from large compound libraries. nih.gov
Molecular DockingPredicts the preferred binding mode and affinity of a ligand to a target protein. nih.govresearchgate.net
Molecular DynamicsSimulates the dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com
Free Energy PerturbationCalculates the relative binding free energies of different ligands. uiuc.eduvu.nl

Quantum Chemical Studies on this compound Reactivity and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure, reactivity, and stability of molecules like this compound. mdpi.comdergipark.org.tr These methods are based on the principles of quantum mechanics and can yield highly accurate predictions of various molecular properties. rsc.orgarxiv.org

Calculations can be performed to determine the optimized geometry of the Clormecaine molecule and to analyze its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Quantum chemical calculations can also be used to compute various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.govajol.info These descriptors provide quantitative measures of a molecule's tendency to donate or accept electrons in a chemical reaction. For instance, studies on other molecules have shown how these parameters can be correlated with their biological activity. nih.gov

Furthermore, quantum chemical methods can be used to study the stability of different isomers and conformers of Clormecaine, as well as the effects of solvent on its properties. ajol.info By calculating the total energy of different molecular structures, the most stable forms can be identified. nih.gov The influence of a solvent can be modeled using implicit or explicit solvent models, providing insights into how the surrounding environment affects the molecule's structure and reactivity. ajol.info

Synthetic Methodologies and Chemical Preparation of Clormecaine Hydrochloride

Strategies for Clormecaine (B75865) Hydrochloride Synthesis

The principal strategy for the synthesis of clormecaine hydrochloride involves a multi-step process commencing with the preparation of its precursors, followed by their reaction to form the clormecaine base, and concluding with the formation of the hydrochloride salt.

The synthesis originates with two primary precursors: 3-amino-4-chlorobenzoic acid and 2-(dimethylamino)ethanol. The core of the synthesis is the esterification reaction between these two molecules. A common and well-established method for this type of transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves reacting a carboxylic acid with an alcohol. In this specific synthesis, the carboxylic acid functional group of 3-amino-4-chlorobenzoic acid reacts with the hydroxyl group of 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netchegg.com The use of an excess of the alcohol can be employed to drive the equilibrium towards the formation of the ester product. organic-chemistry.org

An alternative approach to the esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 3-amino-4-chlorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride to form 3-amino-4-chlorobenzoyl chloride. This acyl chloride is then subsequently reacted with 2-(dimethylamino)ethanol to yield the clormecaine base. This method often proceeds under milder conditions and can lead to higher yields.

Once the clormecaine base, 2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate, is synthesized and purified, the final step is its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the clormecaine base with hydrochloric acid. The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and purify than the free base. google.com

Optimization of Synthetic Routes for this compound Purity and Yield

The optimization of the synthetic route for this compound is crucial for maximizing the yield and ensuring high purity of the final product. Key parameters that are typically optimized include reaction temperature, reaction time, choice of catalyst, and purification methods.

For the Fischer esterification, optimizing the amount of acid catalyst and controlling the reaction temperature are critical to prevent side reactions and degradation of the reactants or products. The removal of water as it is formed can also shift the equilibrium towards the product, thereby increasing the yield. organic-chemistry.org

Purification of the final this compound is a critical step for obtaining a high-purity product. Recrystallization is a commonly employed technique for purifying solid organic compounds. umass.eduillinois.edulibretexts.org The selection of an appropriate solvent or solvent system is paramount for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For hydrochloride salts of amines, alcohols such as ethanol (B145695) or isopropanol, or mixtures with other organic solvents like diethyl ether or ethyl acetate, are often used. researchgate.net The process of recrystallization helps in removing impurities that may have been carried over from the reaction or formed as byproducts.

The table below outlines the key stages and considerations for optimizing the synthesis of this compound.

Synthetic StageKey Parameters for OptimizationObjective
Esterification (Fischer)Catalyst concentration, reaction temperature, removal of waterMaximize ester formation, minimize side reactions
Esterification (Acyl Chloride)Reaction conditions for acyl chloride formation, solvent choiceHigh yield of clormecaine base
Salt FormationStoichiometry of HCl, solvent for precipitationComplete conversion to hydrochloride, good crystal formation
PurificationRecrystallization solvent system, cooling rateHigh purity of the final product

Preparation of Specific Research-Grade Forms of this compound (e.g., anhydrous, solvate, amorphous)

For research purposes, the preparation of this compound in specific solid forms such as anhydrous, solvate, or amorphous states can be important as the solid form can influence properties like solubility and stability.

Anhydrous Form: The preparation of the anhydrous form of this compound would typically involve carrying out the final salt formation and subsequent recrystallization steps in anhydrous solvents. Drying the purified solid under vacuum at an elevated temperature can also help to remove any residual solvent or water. The use of drying agents during the final stages of the synthesis can also be employed.

Solvate Forms: Solvates are crystalline solids that incorporate molecules of the solvent into their crystal lattice. The formation of solvates of this compound would depend on the choice of solvent used for recrystallization. If a particular solvent molecule is entrapped in the crystal structure during crystallization, a solvate is formed. Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to identify and characterize solvates.

Amorphous Form: An amorphous solid lacks a long-range ordered crystal structure. Amorphous forms of pharmaceutical compounds are sometimes sought to enhance solubility. mdpi.com Techniques such as spray drying, freeze-drying (lyophilization), or rapid precipitation from a solution could potentially be used to prepare amorphous this compound. nih.gov For instance, rapidly cooling a saturated solution or evaporating the solvent at a fast rate can sometimes lead to the formation of an amorphous solid. Ball milling has also been explored as a method to produce co-amorphous drug-amino acid mixtures. nih.gov

Investigation of Synthetic Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability and purity of its key precursors and the successful formation of intermediates.

3-Amino-4-chlorobenzoic acid: This precursor is not commonly available and often needs to be synthesized. A typical synthetic route starts from 4-chloro-3-nitrobenzoic acid. prepchem.com The nitro group in this starting material can be reduced to an amino group to yield 3-amino-4-chlorobenzoic acid. epo.org Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid. epo.org The purity of the 3-amino-4-chlorobenzoic acid is crucial as any impurities can be carried forward into the final product.

2-(Dimethylamino)ethanol: This precursor is a commercially available chemical. It is typically synthesized on an industrial scale by the reaction of dimethylamine (B145610) with ethylene (B1197577) oxide. atamanchemicals.comatamanchemicals.com Another reported method involves the hydrogenolysis of tris(2-hydroxyethyl)amine. rsc.org

Intermediate Compounds: The primary intermediate in the synthesis is the clormecaine free base, 2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate. In the acyl chloride route, 3-amino-4-chlorobenzoyl chloride serves as a key reactive intermediate. The isolation and purification of these intermediates can be important for achieving a high purity of the final this compound.

The table below summarizes the key precursors and intermediates in the synthesis of this compound.

Compound NameRole in SynthesisTypical Synthetic Origin
4-Chloro-3-nitrobenzoic acidStarting MaterialNitration of p-chlorobenzoic acid prepchem.com
3-Amino-4-chlorobenzoic acidPrecursorReduction of 4-chloro-3-nitrobenzoic acid epo.org
DimethylamineStarting MaterialIndustrial chemical
Ethylene oxideStarting MaterialIndustrial chemical
2-(Dimethylamino)ethanolPrecursorReaction of dimethylamine and ethylene oxide atamanchemicals.comatamanchemicals.com
3-Amino-4-chlorobenzoyl chlorideIntermediateReaction of 3-amino-4-chlorobenzoic acid with a chlorinating agent
Clormecaine (free base)IntermediateEsterification of 3-amino-4-chlorobenzoic acid with 2-(dimethylamino)ethanol

Preclinical Pharmacological and Biological Investigations of Clormecaine Hydrochloride

In Vitro Characterization of Clormecaine (B75865) Hydrochloride Cellular and Molecular Interactions

Detailed in vitro characterization of a compound is a foundational step in preclinical research, providing insights into its mechanism of action at a molecular and cellular level. However, specific studies on Clormecaine hydrochloride are not present in the available search results.

Receptor Binding Kinetics and Affinity Studies of this compound

No studies detailing the receptor binding kinetics or affinity of this compound were identified. Research in this area would typically involve experiments to determine the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) of the compound with various receptors to understand its binding characteristics and potential targets. Without such data, the specific receptors that this compound interacts with, and the strength and duration of these interactions, remain unknown.

Exploration of Intracellular Signaling Pathways Modulated by this compound

There is no available information on the intracellular signaling pathways that may be modulated by this compound. Investigations into this aspect would aim to uncover how the compound affects downstream cellular processes after receptor binding, such as the activation or inhibition of second messengers and protein kinase cascades nih.gov. The absence of this information means its cellular mechanism of action is not characterized.

Enzyme Activity Modulation by this compound

The effect of this compound on enzyme activity has not been documented in the available scientific literature. Such studies are crucial to identify any potential inhibitory or activating effects on specific enzymes, which could be central to its pharmacological action nih.govnih.gov.

Cellular Response Studies of this compound in Established Cell Line Models

No research was found describing the cellular responses to this compound in established cell line models. These studies are fundamental for observing the physiological or pathological effects of a compound at the cellular level, including impacts on cell viability, proliferation, and function.

Development and Application of Advanced In Vitro Biological Models for this compound Assessment (e.g., 3D cultures, organoids)

There is no evidence of this compound being assessed using advanced in vitro models like 3D cultures or organoids. These sophisticated models aim to better mimic the in vivo environment and provide more predictive data on a compound's effects nih.govnih.govunmc.edu. The lack of studies in this area indicates that its impact on complex, tissue-like structures has not been explored.

In Vivo Preclinical Studies of this compound in Non-Human Organisms

No records of in vivo preclinical studies for this compound in non-human organisms were found. These studies are essential for understanding the pharmacology of a compound in a whole-organism context, providing critical information before any potential human trials nih.gov. The absence of such data means that the effects of this compound in a living system have not been publicly reported.

Pharmacological Activity Assessment in Animal Models

No specific studies detailing the effects of this compound in established animal models for any particular therapeutic area were identified.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies of this compound

Data correlating the concentration of this compound in the body over time with its pharmacological effects is not available in the public domain.

Receptor Occupancy Studies in Preclinical Animal Models

There are no published studies that have investigated the binding of this compound to specific receptors in in vivo preclinical models.

Neurobiological Mechanisms of Action of this compound in Preclinical Models

The specific molecular and cellular mechanisms by which this compound may exert its effects on the nervous system have not been elucidated in preclinical research.

Further research is required to determine the preclinical pharmacological and biological properties of this compound.

Analytical Methodologies for Clormecaine Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis of Clormecaine (B75865) Hydrochloride

Chromatographic methods are central to the separation, identification, and quantification of Clormecaine hydrochloride in various matrices. These techniques offer high resolution and sensitivity, making them indispensable in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and detection characteristics.

Method Development: A typical HPLC method for this compound would involve a reversed-phase approach, utilizing a C18 column. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is carefully controlled to ensure the optimal ionization state of the analyte and, consequently, its retention and peak shape. The flow rate is optimized to balance analysis time with separation efficiency. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Method Validation: Once developed, the HPLC method must be rigorously validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Validation ensures that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or degradation products.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation report would include statistical analysis of the data obtained for each of these parameters, often presented in tabular format to clearly demonstrate the method's performance.

Interactive Data Table: Illustrative HPLC Method Parameters and Validation Summary for a Hypothetical this compound Analysis

ParameterCondition/ValueValidation Result
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm-
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)-
Flow Rate1.0 mL/min-
Detection Wavelength254 nm-
Injection Volume20 µL-
Validation Parameters
Linearity Range1 - 100 µg/mLR² > 0.999
Accuracy (% Recovery)98.0 - 102.0%Within acceptance criteria
Precision (% RSD)< 2.0%Within acceptance criteria
LOD0.1 µg/mL-
LOQ0.3 µg/mL-
RobustnessUnaffected by minor changes in pH and flow rateMethod is robust

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. This technique is invaluable for the detailed profiling and precise quantification of this compound, especially at low concentrations and in complex matrices.

For qualitative analysis, LC-MS can be used to confirm the identity of this compound by providing its molecular weight and fragmentation pattern. The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a unique fingerprint for the compound.

For quantitative analysis, LC-MS is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In SIM mode, the mass spectrometer is set to detect only the m/z of the this compound parent ion, which significantly enhances sensitivity and selectivity. In MRM mode, a specific precursor ion is selected and fragmented, and then only a specific product ion is monitored. This highly selective technique minimizes interference from other components in the sample matrix, leading to very low limits of detection and quantification.

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of this compound. The primary methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts, integration values, and splitting patterns of the signals are used to assign each proton to its specific position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. Characteristic absorption bands in the IR spectrum can confirm the presence of functional groups such as aromatic rings, amine groups, and ester carbonyl groups.

Application of Analytical Quality by Design (AQbD) Principles to this compound Methods

Analytical Quality by Design (AQbD) is a systematic approach to method development that aims to ensure quality is built into the method from the outset. neuroquantology.comimpactfactor.orgnih.gov The application of AQbD principles to the development of analytical methods for this compound leads to more robust and reliable procedures. neuroquantology.com

The AQbD process begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. This is followed by a risk assessment to identify critical method parameters (CMPs) that are likely to have a significant impact on the critical quality attributes (CQAs) of the method, such as peak resolution, tailing factor, and retention time.

Design of Experiments (DoE) is then employed to systematically study the effects of the identified CMPs and their interactions on the CQAs. neuroquantology.com This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to perform robustly. Operating within the MODR provides flexibility for adjustments to the method parameters without the need for re-validation. A control strategy is then implemented to ensure the method consistently operates within the defined design space.

Bioanalytical Methodologies for this compound in Preclinical Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for preclinical pharmacokinetic and toxicokinetic studies. Bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the drug and its potential metabolites in these complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. The development of a bioanalytical LC-MS/MS method for this compound involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Chromatographic Separation: A robust chromatographic method is developed to separate this compound from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: As described earlier, MRM is the preferred mode for quantification in bioanalysis, providing the necessary sensitivity and selectivity.

Method Validation: Bioanalytical methods must be validated in accordance with regulatory guidelines (e.g., FDA, EMA). Validation parameters are similar to those for HPLC methods but also include assessments of matrix effects, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions.

Interactive Data Table: Illustrative Bioanalytical LC-MS/MS Method Parameters for this compound in Plasma

ParameterCondition/Technique
Sample Preparation
TechniqueProtein Precipitation with Acetonitrile
Chromatographic Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution with 0.1% Formic Acid in Water and Acetonitrile
Flow Rate0.4 mL/min
Mass Spectrometric Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionPrecursor Ion (m/z) -> Product Ion (m/z) [Hypothetical]
Validation Summary
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy & PrecisionWithin ±15% (±20% at LLOQ)
Matrix EffectInvestigated and minimized
RecoveryConsistent and reproducible
StabilityEstablished for various conditions (freeze-thaw, bench-top, long-term)

Emerging Research Perspectives and Future Directions for Clormecaine Hydrochloride

Development of Novel Chemical Probes and Tools based on Clormecaine (B75865) Hydrochloride Structure

The unique chemical architecture of Clormecaine Hydrochloride presents a valuable scaffold for the creation of sophisticated chemical probes. These tools are instrumental in dissecting complex biological pathways and identifying novel molecular targets. The development process leverages the core structure of this compound, modifying it to incorporate reporter tags such as fluorescent molecules or biotin. This allows for the visualization and tracking of the molecule's interactions within a cellular environment.

Furthermore, photoaffinity labels can be integrated into the this compound structure. These labels enable the formation of covalent bonds with target proteins upon photoactivation, facilitating the identification and isolation of specific binding partners. Such probes are crucial for target validation and for elucidating the mechanism of action at a molecular level. The insights gained from these chemical tools can accelerate the drug discovery process by providing a clear starting point for the development of new therapeutic agents inspired by this compound's structure.

Integration of Advanced Computational Methods in this compound Discovery

Exploration of Unconventional Biological Targets and Pathways for this compound

Future research will likely focus on identifying novel biological targets and pathways for this compound, moving beyond its currently understood mechanisms. Techniques such as chemogenomics and proteomics-based approaches are pivotal in this endeavor. By screening this compound against large panels of proteins, it is possible to identify previously unknown binding partners. This "target deconvolution" process is essential for understanding the full spectrum of the compound's biological effects and for uncovering potential new therapeutic applications.

Moreover, investigating the impact of this compound on various cellular signaling pathways can reveal its influence on biological processes that were not previously associated with the compound. High-throughput screening (HTS) in combination with systems biology approaches can map the compound's effects across the cellular network. This can lead to the discovery of its potential utility in treating a wider range of diseases by modulating unconventional targets. The exploration of non-coding RNAs as potential targets also represents a promising, yet challenging, new frontier for small molecules like this compound. nih.gov

Methodological Innovations in Preclinical Research for this compound

The landscape of preclinical research is being transformed by the development of more physiologically relevant model systems. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. nih.govcorning.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant improvement by mimicking the tissue architecture and cell-cell interactions found in vivo. nih.govcorning.comnih.govlabmanager.com Utilizing these advanced models to study this compound can provide more accurate insights into its efficacy and cellular responses. nih.govmdpi.com

An even more sophisticated approach is the use of organ-on-a-chip (OOC) technology. nih.gov These microfluidic devices contain living cells in continuously perfused micro-chambers, recreating the functional units of human organs. technologypublisher.comnih.govbohrium.com OOCs can model tissue-tissue interfaces, mechanical forces, and vascular flow, offering a dynamic and highly relevant system for studying the pharmacology of compounds like this compound. nih.govnih.govemulatebio.com These innovative platforms have the potential to improve the translation of preclinical findings to clinical trials by providing more predictive data on human responses. nih.govemulatebio.com

Data-Driven Approaches for Predicting this compound Biological Activity Spectrum

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the ability to predict the biological activities of chemical compounds. nih.govnih.gov By analyzing large datasets of chemical structures and their associated biological activities, ML models can identify complex patterns and relationships that are not apparent to human researchers. Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational tool, can be enhanced with modern ML algorithms to create highly predictive models for the activity of this compound and its analogs. nih.gov

These data-driven approaches can be used to predict a wide range of properties, including potential new therapeutic targets and off-target effects. researchgate.net For example, by training a model on data from diverse biological assays, it is possible to predict the complete bioactivity profile of this compound across numerous proteins and pathways. chemrxiv.orgplos.org Deep learning methods, such as graph convolutional neural networks, are particularly well-suited for learning from molecular structures and can generate predictions with high accuracy. nih.gov These predictive capabilities can significantly accelerate the research process by prioritizing the most promising avenues for experimental investigation and flagging potential liabilities early on. youtube.com

Q & A

Q. How can researchers validate the structural identity of Clormecaine hydrochloride using spectroscopic methods?

Answer: this compound’s structural identity should be confirmed via a combination of ¹H/¹³C NMR (to analyze proton and carbon environments), FT-IR (to identify functional groups like amine or aromatic C-H stretches), and mass spectrometry (to verify molecular weight). For example, compare observed NMR shifts with theoretical predictions or reference spectra of structurally similar hydrochlorides (e.g., pyridine derivatives) . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm, using a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode .

Q. What protocols are recommended for synthesizing this compound in laboratory settings?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For instance, chloromethylpyridine intermediates (similar to 2-chloro-4-(chloromethyl)pyridine hydrochloride) can react with primary amines in anhydrous ethanol at 60–80°C, followed by HCl gas purging to precipitate the hydrochloride salt . Post-synthesis, recrystallization from ethanol:water (3:1) ensures purity. Reaction progress should be monitored via TLC (silica gel, ethyl acetate:hexane 1:1) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Answer:

  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cell lines at concentrations ranging from 1 µM to 100 µM .
  • Receptor binding: Radioligand displacement assays (e.g., for ion channels or GPCRs) with ³H-labeled ligands .
  • Solubility and stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s in vivo efficacy across preclinical models?

Answer: Discrepancies often arise from species-specific metabolism or dosing regimens . To address this:

  • Conduct pharmacokinetic studies (plasma half-life, bioavailability) in multiple species (e.g., rodents vs. primates) using LC-MS/MS .
  • Compare metabolite profiles via hepatic microsome assays .
  • Validate target engagement using PET imaging with radiolabeled Clormecaine analogs .

Q. What strategies optimize this compound’s stability in aqueous formulations for long-term studies?

Answer:

  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose or mannitol) to prevent hydrolysis .
  • pH adjustment: Stabilize in citrate buffer (pH 4.0–5.0) to minimize degradation .
  • Container selection: Use amber glass vials to prevent photodegradation, and store at -80°C with desiccants .

Q. How should researchers design experiments to investigate this compound’s off-target effects?

Answer:

  • Proteome-wide screening: Use affinity chromatography with immobilized Clormecaine to identify binding partners .
  • CRISPR-Cas9 knockout models: Eliminate suspected off-target receptors (e.g., serotonin transporters) and assess functional changes .
  • Transcriptomic analysis: Perform RNA sequencing on treated vs. untreated cells to identify differentially expressed pathways .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Optimize with a C8 column and electrospray ionization (ESI+) for sensitivity in plasma/brain homogenates .
  • Validation parameters: Include linearity (1–500 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Process analytical technology (PAT): Implement real-time FT-IR monitoring during synthesis to track intermediate formation .
  • Quality control: Enforce strict specifications for starting materials (e.g., ≥99% purity for chloromethylpyridine) .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

Answer:

  • Gloves: Nitrile gloves (tested for >8-hour permeation resistance) .
  • Respiratory protection: N95 masks if airborne particles are generated during weighing .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity .

Q. How should waste containing this compound be disposed of in laboratory settings?

Answer:

  • Neutralization: Treat with 10% sodium bicarbonate before disposal .
  • Regulatory compliance: Follow EPA guidelines for hazardous waste (RCRA Code U220) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.